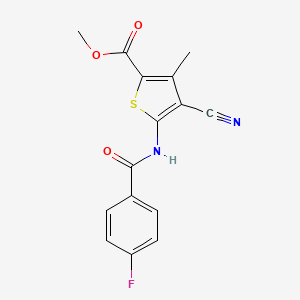
3,3-Dimethoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxypropanamide is a chemical compound with the molecular formula C5H11NO3 . It has a molecular weight of 133.15 .
Synthesis Analysis
While there are no direct synthesis methods for 3,3-Dimethoxypropanamide found, a related compound, 3,3-dimethoxypropionitrile, has been synthesized using acrylonitrile and methyl nitrite as raw materials . The reaction conditions were relatively mild, with low reaction temperature and pressure .Molecular Structure Analysis
The molecular structure of 3,3-Dimethoxypropanamide consists of a propanamide backbone with two methoxy groups attached to the central carbon .Scientific Research Applications
Gastrointestinal Cancer Treatment
3,3-Dimethoxypropanamide: (DMPA) has shown promise in the treatment of gastrointestinal cancers. Studies suggest that DMPA can influence several cellular and molecular processes in cancer cells, including apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress . Additionally, DMPA may enhance the efficacy of other drugs or therapeutic chemicals in combinatorial treatments for gastrointestinal cancer .
Leishmaniasis Chemotherapy
DMPA derivatives have been investigated for their potential as anti-leishmanial agents. Research indicates that these derivatives can inhibit leishmanial topoisomerase IB, an enzyme crucial for the parasite’s survival . The addition of glycosylated groups to DMPA derivatives has been shown to reduce cytotoxic effects, making them a promising approach for future clinical diagnostic and therapeutic applications .
Organic Semiconductor Applications
DMPA is also relevant in the field of organic semiconductors. Its derivatives have been used in the synthesis of rigid three-dimensional polycyclic aromatic hydrocarbons (3D PAHs), which are of interest due to their unique molecular shapes and optoelectronic properties . These compounds have applications ranging from light-emitting diodes (LEDs) to energy storage systems, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
Synthesis of Halo Quinolin-2(1H)-ones
In the pharmaceutical industry, DMPA plays a role in the scalable and practical synthesis of halo quinolin-2(1H)-ones, which are valuable intermediates for various medicinal compounds . The process involves the use of DMPA as a precursor in the formation of these compounds, highlighting its importance in medicinal chemistry .
Nanographene-Based Electronics
DMPA derivatives are integral in creating nanographenes, which are used as electron-extracting layers to decrease contact resistances in perovskite solar cells . This application is crucial for improving power conversion efficiencies and advancing solar technology .
Fluorescent Organic Light-Emitting Diodes (OLEDs)
The optoelectronic properties of DMPA derivatives make them suitable for use as emitters in OLEDs. These compounds exhibit strong fluorescence, which is essential for the performance of OLEDs .
Sensory Response and Gas Diffusion
DMPA-based compounds contribute to advancements in sensory response and gas diffusion due to their rigid structures. They serve as attractive candidates for supermolecular assemblies and are critical for research in these areas .
Non-Fullerene Acceptor Materials in Organic Solar Cells
Finally, DMPA derivatives have been used to synthesize non-fullerene acceptor materials for bulk heterojunction organic solar cells. This application is part of the ongoing efforts to find alternatives to traditional fullerene-based acceptors in solar cell technology .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethoxypropanamide are currently unknown
Result of Action
The molecular and cellular effects of 3,3-Dimethoxypropanamide’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.
properties
IUPAC Name |
3,3-dimethoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYMZLZUENRNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

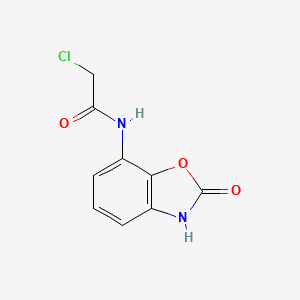
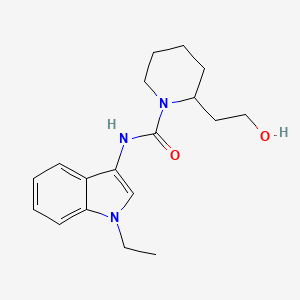
![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)
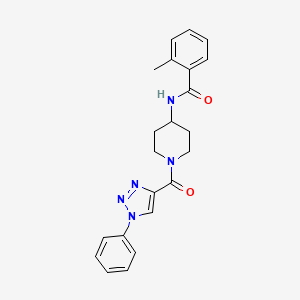
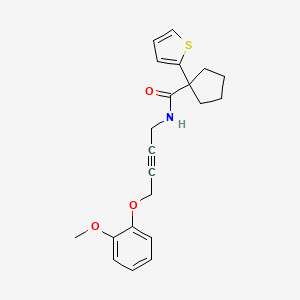
![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
